lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a lithium ion, a chlorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium hydroxide to form the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 1-(2-bromophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
- Lithium(1+) 1-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
- Lithium(1+) 1-(2-methylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7ClLiN3O2 |
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Molecular Weight |
243.6 g/mol |
IUPAC Name |
lithium;1-(2-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H8ClN3O2.Li/c1-6-12-9(10(15)16)13-14(6)8-5-3-2-4-7(8)11;/h2-5H,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
OAZOBRVDOAYGHG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=NC(=NN1C2=CC=CC=C2Cl)C(=O)[O-] |
Origin of Product |
United States |
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